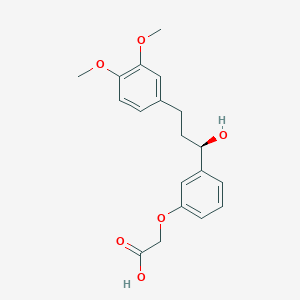

(R)-2-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetic acid

Description

(R)-2-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetic acid (CAS: 215169-00-9) is a chiral organic compound with the molecular formula C₁₉H₂₂O₆ and a molecular weight of 346.37 g/mol . It features a phenoxyacetic acid backbone substituted with a 3,4-dimethoxyphenyl group and a hydroxyl-containing propyl chain in the (R)-configuration. Key identifiers include:

- ChemSpider ID: 57575892

- MDL Number: MFCD30728459

- Safety Data: Classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes eye irritation), and H335 (may cause respiratory irritation) .

The compound is used in pharmacological research and as a synthetic intermediate, particularly in the development of targeted protein degradation tools like PROTACs (Proteolysis-Targeting Chimeras) . Its structural complexity and stereochemistry make it valuable for studying enzyme-substrate interactions.

Properties

IUPAC Name |

2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-hydroxypropyl]phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-23-17-9-7-13(10-18(17)24-2)6-8-16(20)14-4-3-5-15(11-14)25-12-19(21)22/h3-5,7,9-11,16,20H,6,8,12H2,1-2H3,(H,21,22)/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXQNDKPMJSIDG-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)OCC(=O)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CC[C@H](C2=CC(=CC=C2)OCC(=O)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Formation of the hydroxypropyl intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to form the corresponding alcohol.

Coupling with phenoxyacetic acid: The hydroxypropyl intermediate is then reacted with phenoxyacetic acid under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of flow microreactor systems to enhance reaction efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

®-2-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The phenoxy and dimethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Anti-inflammatory Effects

Research indicates that (R)-2-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetic acid exhibits significant anti-inflammatory properties. It has been studied for its potential to inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Antioxidant Activity

The compound has shown promise as an antioxidant. Studies suggest that it can scavenge free radicals and reduce oxidative stress in cells, which is critical in preventing cellular damage and aging-related diseases.

Cancer Research

In cancer studies, this compound has been evaluated for its ability to inhibit tumor growth and metastasis. Its mechanism appears to involve modulation of signaling pathways associated with cell proliferation and apoptosis.

Enzyme Inhibition

This compound has been noted for its role as an enzyme inhibitor in various biochemical assays. Specifically, it has been tested against enzymes involved in metabolic pathways linked to disease states.

Drug Development

Due to its unique structure and biological activity, this compound is being investigated as a lead compound in drug development processes aimed at creating new therapeutic agents.

Plant Growth Regulation

Studies have suggested that this compound may act as a plant growth regulator, enhancing growth rates and improving yield in certain crops. Its application could lead to more sustainable agricultural practices by reducing the need for synthetic fertilizers.

Pest Resistance

Research is ongoing into the use of this compound as a natural pesticide or herbicide, potentially offering an eco-friendly alternative to conventional chemical agents.

Case Studies

Mechanism of Action

The mechanism of action of ®-2-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetic acid involves its interaction with specific molecular targets. The hydroxypropyl and dimethoxyphenyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Key Differences :

- Structure : Incorporates a pyrazine-carboxamide scaffold with difluorophenyl and methylphenyl groups. The hydroxyacetyl group is retained but modified with fluorine substituents .

- Molecular Weight : 428.3 g/mol (lower than the target compound) .

- Applications : Acts as a kinase inhibitor intermediate. Fluorine atoms enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .

(3-{(1R)-3-(3,4-dimethoxyphenyl)-1-[({(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)pent-4-enoyl]piperidin-2-yl}carbonyl)oxy]propyl}phenoxy)acetic acid

Key Differences :

- Structure: Includes a pent-4-enoyl-piperidine group, increasing hydrophobicity and enabling cell membrane penetration .

- Applications : Utilized in PROTAC development for its dual binding to target proteins and E3 ligases .

2-[3-[(1R)-1-[[(2S)-1-(3,5-Dichloro-4-hydroxyphenyl)sulfonylpiperidine-2-carbonyl]amino]-3-(3,4-dimethoxyphenyl)propyl]phenoxy]acetic acid

Key Differences :

- Structure : Features a sulfonylpiperidine group and dichloro-hydroxyphenyl substituents.

- Activity : Poor binder to FKBP1A (IC₅₀ ~100,000 nM), highlighting the impact of sulfonyl and chloro groups on target affinity .

Structural and Functional Comparison Table

Research Findings and Implications

- Stereochemical Impact : The (R)-configuration of the target compound’s hydroxypropyl chain is critical for its activity in PROTAC systems, as mirror-image (S)-isomers show reduced binding .

- Substituent Effects : Addition of trimethoxy or chloro groups (e.g., in Ortho-AP acid and sulfonylpiperidine derivatives) enhances target specificity but may reduce solubility .

- Natural vs. Synthetic : Natural analogs like 3-O-feruloylquinic acid exhibit broader pharmacological activities but lack the precision of synthetic derivatives in targeted therapies .

Biological Activity

(R)-2-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetic acid, with the CAS number 215169-00-9, is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a phenoxyacetic acid moiety linked to a hydroxypropyl group substituted with a dimethoxyphenyl ring, suggests various pharmacological applications.

- Molecular Formula: C19H22O6

- Molecular Weight: 346.374 g/mol

- IUPAC Name: 2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-hydroxypropyl]phenoxy]acetic acid

- SMILES Representation: COc1ccc(CCC@@Hc2ccccc2OCC(=O)O)cc1OC

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. The hydroxypropyl and dimethoxyphenyl groups are likely to interact with various enzymes or receptors, modulating their activities and leading to diverse biological effects. Research indicates that the compound may influence pathways related to inflammation, apoptosis, and cell signaling.

Anti-inflammatory Effects

Research has demonstrated that derivatives of similar structures exhibit significant anti-inflammatory properties. For instance, compounds featuring the 3,4-dimethoxyphenyl group have shown efficacy in reducing inflammation in animal models. The potential of this compound in mediating these effects warrants further investigation.

Cytotoxicity and Anticancer Potential

Studies on structurally related compounds suggest that this compound may exhibit cytotoxic effects against cancer cell lines. For example, naphthoquinone derivatives have been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins like Bcl-2 . The specific pathways through which this compound operates remain an area for future research.

Case Studies

- Animal Model Studies : In various animal models, compounds similar to this compound have been tested for their anti-inflammatory and analgesic properties. For instance, one study reported significant reductions in paw edema in carrageenan-induced inflammation models when treated with related phenolic compounds .

- In Vitro Studies : Laboratory studies focusing on cell lines have indicated that certain structural analogs can inhibit cell proliferation and induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(3,4-Dimethoxyphenyl)-propionic acid | Similar phenolic structure | Moderate anti-inflammatory effects |

| 3-Amino-3-(3,4-dimethoxyphenyl)propionic acid | Contains amino group | Different cytotoxic profile compared to the target compound |

| Naphthoquinone derivatives | Contains naphthoquinone moiety | Induces apoptosis in cancer cell lines |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.